1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride
Overview
Description
1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride is a chemical compound with the CAS Number: 1220038-60-7 . It has a molecular weight of 360.37 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C18H29N3.2ClH/c1-2-4-18(5-3-1)16-21-14-12-20(13-15-21)11-8-17-6-9-19-10-7-17;;/h1-5,17,19H,6-16H2;2*1H .Physical and Chemical Properties Analysis
This compound has a molecular formula of C18H31Cl2N3 . Its average mass is 360.365 Da and its monoisotopic mass is 359.189514 Da .Scientific Research Applications
Anti-Acetylcholinesterase Activity
1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine derivatives have been extensively studied for their anti-acetylcholinesterase (anti-AChE) activity. Research indicates that introducing bulky moieties and substituting the benzamide with an alkyl or phenyl group enhances this activity. For instance, certain derivatives demonstrated significantly high potency as inhibitors of acetylcholinesterase, leading to their development as potential antidementia agents (Sugimoto et al., 1990); (Sugimoto et al., 1992).
Atypical Antipsychotic Potential
These compounds have also been explored for their potential as atypical antipsychotics. Certain derivatives demonstrated effectiveness in behavioral models predictive of antipsychotic efficacy, suggesting a possible role in managing psychiatric disorders (Bolós et al., 1996).
Dopamine D4 Receptor Affinity
Research on the affinity for the human dopamine D4 receptor (hD4) has been conducted with piperidine and piperazine derivatives. These studies aim to develop selective and orally bioavailable hD4 ligands, which could have implications in neurological and psychiatric disorders (Collins et al., 1998).
Antihistamine Applications
1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine derivatives have also been identified in the development of antihistamines. These compounds, such as cetirizine, have shown effectiveness in treating conditions like urticaria and allergic rhinitis (Arlette, 1991).
Antibacterial Properties
There is evidence of antibacterial properties in these derivatives. They have shown effectiveness against a range of bacteria, including gram-negative strains like Pseudomonas aeruginosa. This opens up potential applications in developing new antibacterial agents (Matsumoto & Minami, 1975).
Learning and Memory Facilitation
Some derivatives have been shown to facilitate learning and memory in animal models, indicating potential use in cognitive enhancement or treatment of cognitive impairments (Li Ming-zhu, 2012).
Safety and Hazards
Properties
IUPAC Name |
1-benzyl-4-(2-piperidin-4-ylethyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3.2ClH/c1-2-4-18(5-3-1)16-21-14-12-20(13-15-21)11-8-17-6-9-19-10-7-17;;/h1-5,17,19H,6-16H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNFUFOVJIALDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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